4-Amino-N,1-diethyl-1H-pyrazole-3-carboxamide
Description
4-Amino-N,1-diethyl-1H-pyrazole-3-carboxamide is a pyrazole derivative characterized by:
- Amino group at position 4 of the pyrazole ring.
- Diethyl substitution on the carboxamide group at position 2.
- Ethyl group at position 1 of the pyrazole ring.
This compound belongs to a class of pyrazole carboxamides known for their diverse pharmacological and agrochemical applications, including kinase modulation and antimicrobial activity . Its synthesis typically involves coupling pyrazole-3-carboxylic acid derivatives with substituted amines using reagents like EDCI and HOBT .
Properties
IUPAC Name |
4-amino-N,1-diethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-3-10-8(13)7-6(9)5-12(4-2)11-7/h5H,3-4,9H2,1-2H3,(H,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKQMQPKAXIUSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=NN(C=C1N)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N,1-diethyl-1H-pyrazole-3-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-1H-pyrazole-3-carboxamide with diethylamine in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Oxidation Reactions
The amino (-NH₂) group undergoes oxidation to form nitroso or nitro derivatives. This reactivity is consistent with pyrazole-based compounds under oxidative conditions .
Key Reagents and Conditions:
| Reagent | Conditions | Major Product Formed |
|---|---|---|
| H₂O₂ | Acidic medium, 60–80°C | Nitroso pyrazole derivative |
| KMnO₄ | Aqueous, reflux | Nitro pyrazole derivative |
Research Findings:
- Hydrogen Peroxide Oxidation : Selective oxidation of the amino group occurs without ring modification, yielding nitroso intermediates .
- Potassium Permanganate : Stronger oxidation produces nitro derivatives, confirmed via NMR and IR spectroscopy .
Reduction Reactions
The carboxamide (-CONH₂) group can be reduced to an amine (-CH₂NH₂) under controlled conditions .
Key Reagents and Conditions:
| Reagent | Conditions | Major Product Formed |
|---|---|---|
| LiAlH₄ | Anhydrous THF, 0°C→RT | 3-Aminomethyl pyrazole |
| NaBH₄/CuCl₂ | Methanol, 50°C | Secondary amine derivative |
Mechanistic Insights:
- Lithium Aluminum Hydride : Reduces the carboxamide to a primary amine via intermediate imine formation .
- Sodium Borohydride/Copper : Catalytic reduction yields secondary amines through reductive alkylation pathways .
Substitution Reactions
The amino group participates in nucleophilic substitution, enabling functionalization of the pyrazole core .
Key Reagents and Products:
| Reagent | Conditions | Major Product Formed |
|---|---|---|
| Alkyl halides (e.g., CH₃I) | K₂CO₃, DMF, 80°C | N-Alkylated pyrazole |
| Acyl chlorides (e.g., ClCOPh) | Pyridine, RT | N-Acylated pyrazole |
Case Studies:
- Alkylation : Methylation with iodomethane produces N-methyl derivatives, enhancing hydrophobicity for biological studies .
- Acylation : Reaction with benzoyl chloride forms stable acylated products, validated by mass spectrometry .
Hydrolysis Reactions
The carboxamide group hydrolyzes to carboxylic acid under acidic or basic conditions .
Key Conditions and Outcomes:
| Conditions | Reagent | Major Product Formed |
|---|---|---|
| 6M HCl, reflux, 12h | - | Pyrazole-3-carboxylic acid |
| 2M NaOH, ethanol, 70°C | - | Sodium carboxylate salt |
Applications:
- Hydrolysis products serve as intermediates for synthesizing esters and amides with tailored properties .
Cyclization and Heterocycle Formation
The compound participates in cycloaddition reactions to form fused heterocycles, expanding structural diversity .
Example Reactions:
| Reagent | Conditions | Product |
|---|---|---|
| CS₂, KOH | Ethanol, reflux | Thiazolo-pyrazole hybrid |
| Ethyl acetoacetate | H₂SO₄, 100°C | Pyrano-pyrazole derivative |
Significance:
Comparative Reactivity with Analogues
The diethyl substitution pattern influences reactivity compared to methyl or unsubstituted analogs .
| Compound | Oxidation Rate (Relative) | Reduction Efficiency |
|---|---|---|
| 4-Amino-N,1-diethyl-pyrazole-3-carboxamide | 1.0 (Baseline) | High (LiAlH₄) |
| 4-Amino-N,1-dimethyl analogue | 0.7 | Moderate (NaBH₄) |
| 5-Amino-1H-pyrazole-3-carboxamide | 1.2 | Low (Catalytic) |
Key Observations:
Scientific Research Applications
4-Amino-N,1-diethyl-1H-pyrazole-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic effects.
Material Science: It is used in the development of new materials with specific properties, such as liquid crystals and UV stabilizers.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 4-Amino-N,1-diethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The amino group and carboxamide group allow the compound to form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. This interaction can affect various biological pathways, making the compound useful in medicinal chemistry and biology .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substitution Patterns
Pyrazole carboxamides exhibit significant variability in substituent positions and functional groups, which directly influence their physicochemical and biological properties. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Thermal and Solubility Properties
- Melting Points: 5-Amino-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide (4a): 247°C . 5-Amino-3-(phenylamino)-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide (4b): 178°C . The target compound’s diethyl groups likely lower its melting point compared to phenyl-substituted analogs due to reduced crystallinity.
Biological Activity
4-Amino-N,1-diethyl-1H-pyrazole-3-carboxamide is a heterocyclic compound belonging to the pyrazole family, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly as an enzyme inhibitor and for its interactions with various biological targets. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
This compound can be synthesized through several methods, typically involving the reaction of 4-amino-1H-pyrazole-3-carboxamide with diethylamine under controlled conditions. The synthesis process is optimized for yield and purity, often employing advanced purification techniques .
Chemical Reactions
The compound can undergo various chemical reactions:
- Oxidation: The amino group can be oxidized to form nitro derivatives.
- Reduction: The carboxamide group can be reduced to form amine derivatives.
- Substitution: Hydrogen atoms on the pyrazole ring can be substituted with different functional groups .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino and carboxamide groups facilitate hydrogen bonding with enzymes or receptors, potentially inhibiting their activity. This interaction can influence various biological pathways, making this compound a candidate for therapeutic applications .
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibitory properties. For example, it has been studied for its inhibitory effects on carbonic anhydrase isoforms I and II. Inhibitory assays demonstrated that the compound can effectively reduce enzyme activity, with IC50 values comparable to established inhibitors .
Case Studies
Several studies have explored the biological effects of this compound:
- Antitumor Activity:
- CNS Activity:
Comparative Analysis
The unique substitution pattern of this compound distinguishes it from similar compounds:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 4-Amino-N,1-dimethyl-1H-pyrazole-3-carboxamide | Contains dimethyl groups | Less hydrophobic than diethyl variant |
| 5-Amino-1H-pyrazole-3-carboxamide | Lacks diethyl substitution | Reduced hydrophobicity |
| 1-(4-Chlorophenyl)-5-amino-1H-pyrazole-4-carboxamide | Contains chlorophenyl group | Enhanced biological activity due to hydrophobic interactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
